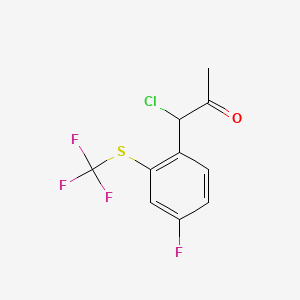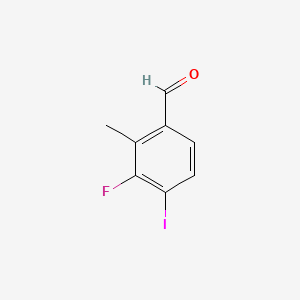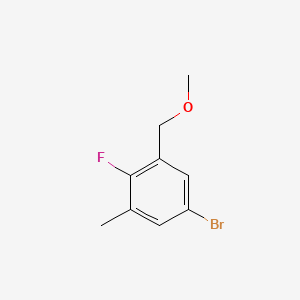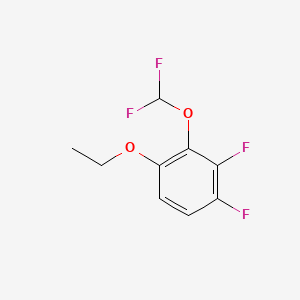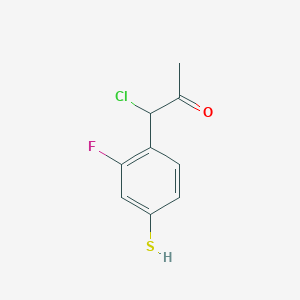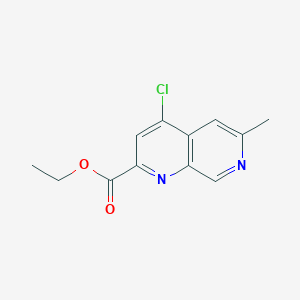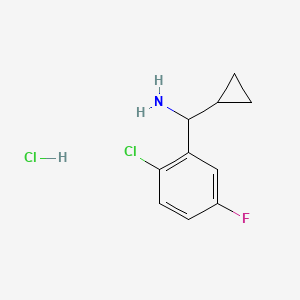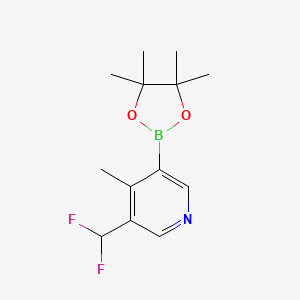
(5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester: is a boronic ester derivative that has gained attention in various fields of scientific research due to its unique chemical properties. This compound features a difluoromethyl group and a methyl group attached to a pyridine ring, which is further bonded to a boronic acid pinacol ester. The presence of the boronic acid pinacol ester moiety makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(difluoromethyl)-4-methylpyridine.
Borylation Reaction: The pyridine derivative undergoes a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired boronic acid pinacol ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, producing biaryl or styrene derivatives.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Pyridines: Formed through nucleophilic substitution.
科学的研究の応用
Chemistry
In chemistry, (5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester is widely used as a building block in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing biaryl compounds, which are important in pharmaceuticals and materials science.
Biology and Medicine
The compound’s derivatives have shown potential in medicinal chemistry for developing new drugs. The difluoromethyl group enhances metabolic stability and bioavailability, making it an attractive moiety for drug design. Researchers are exploring its use in developing inhibitors for various enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and advanced materials. Its unique chemical properties enable the synthesis of compounds with improved performance characteristics, such as increased potency and selectivity.
作用機序
The mechanism of action of (5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester primarily involves its role as a reagent in chemical reactions. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form carbon-carbon bonds. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability.
類似化合物との比較
Similar Compounds
- (5-(Trifluoromethyl)pyridin-2-yl)boronic acid pinacol ester
- (4-Methylpyridin-3-yl)boronic acid pinacol ester
- (5-(Difluoromethyl)pyridin-3-yl)boronic acid pinacol ester
Uniqueness
The presence of both the difluoromethyl and methyl groups in (5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester distinguishes it from other similar compounds. These groups can significantly influence the compound’s reactivity, stability, and overall chemical behavior, making it a unique and valuable reagent in various applications.
特性
分子式 |
C13H18BF2NO2 |
|---|---|
分子量 |
269.10 g/mol |
IUPAC名 |
3-(difluoromethyl)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H18BF2NO2/c1-8-9(11(15)16)6-17-7-10(8)14-18-12(2,3)13(4,5)19-14/h6-7,11H,1-5H3 |
InChIキー |
KLOOIJCIOKEQNB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




